molecular formula C6H6BrClN2O B3089324 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 119169-62-9

4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B3089324
CAS No.: 119169-62-9
M. Wt: 237.48 g/mol
InChI Key: JKGPXKIVYCKEHI-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl groups, and a carbonyl chloride functional group

Mechanism of Action

Target of Action

The primary target of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

The compound acts as an inhibitor of liver alcohol dehydrogenase . It interacts with the enzyme, potentially altering its structure or function, and thereby inhibiting its ability to metabolize alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride typically involves the bromination of 1,3-dimethyl-1H-pyrazole followed by the introduction of the carbonyl chloride group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent introduction of the carbonyl chloride group can be accomplished using reagents such as oxalyl chloride or thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and organometallic compounds can be used under mild to moderate conditions.

    Addition Reactions: Nucleophiles such as alcohols, amines, and thiols can be used in the presence of a base or catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products such as 4-amino-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.

    Addition Reactions: Products such as 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide.

    Oxidation and Reduction Reactions: Products such as oxidized or reduced pyrazole derivatives.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • 4-Bromo-1H-pyrazole
  • 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2,5-dimethylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O/c1-3-4(7)5(6(8)11)10(2)9-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGPXKIVYCKEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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